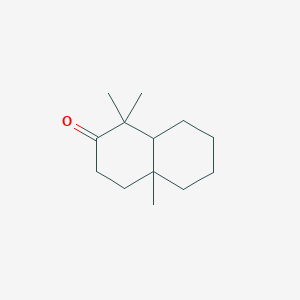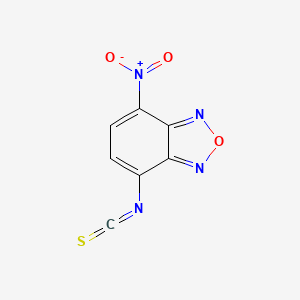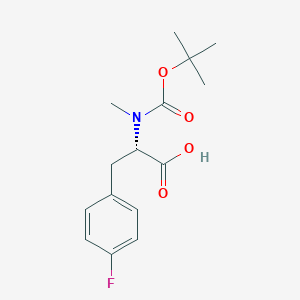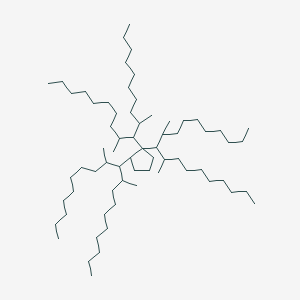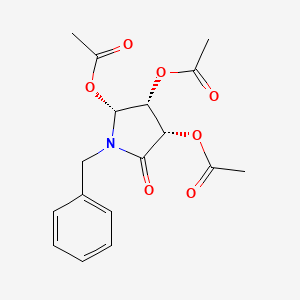
1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone is an organic compound that features a methoxyphenyl group and a pyridyl group connected by an ethanone bridge
Métodos De Preparación
The synthesis of 1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with 3-pyridylacetonitrile in the presence of a base, followed by reduction and subsequent oxidation to yield the desired product. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a pharmacophore in drug design.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Methoxyphenyl)-2-(3-pyridyl)ethanone include other aryl ketones and pyridyl derivatives. For example:
1-(3-Methoxyphenyl)-2-(2-pyridyl)ethanone: Similar structure but with a different position of the pyridyl group.
1-(4-Methoxyphenyl)-2-(3-pyridyl)ethanone: Similar structure but with a different position of the methoxy group.
Propiedades
Número CAS |
224040-92-0 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C14H13NO2/c1-17-13-6-2-5-12(9-13)14(16)8-11-4-3-7-15-10-11/h2-7,9-10H,8H2,1H3 |
Clave InChI |
VNRJUBARXODLGQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)CC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
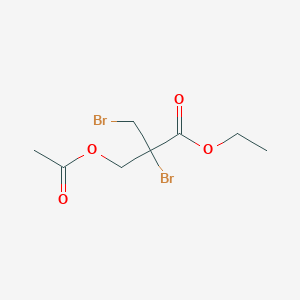
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)
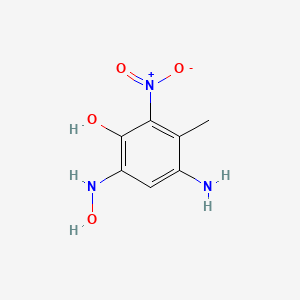
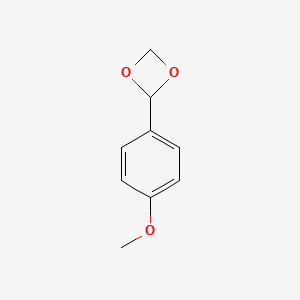

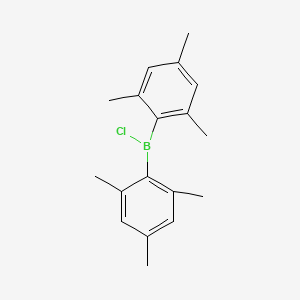
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)
